molecular formula C18H19F3N4O B2642740 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 1797618-98-4

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2642740
CAS No.: 1797618-98-4
M. Wt: 364.372
InChI Key: YHTCJKIVQLFSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide (CAS 1797618-98-4) is a chemical compound with the molecular formula C18H19F3N4O and a molecular weight of 364.36 g/mol . This benzamide derivative features a piperidine-substituted pyrimidine core, a structural motif frequently explored in medicinal chemistry for its potential to interact with biological targets. Compounds with similar 4-aminopyrimidine and piperidine scaffolds are investigated in various research areas, including the development of anti-inflammatory agents and inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) for oncology research . The presence of the trifluoromethyl group can influence the compound's physicochemical properties, such as its metabolic stability and membrane permeability, making it a valuable building block in drug discovery. This product is supplied for research purposes and is intended for use by qualified laboratory professionals only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific quality control data.

Properties

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O/c19-18(20,21)14-7-3-2-6-13(14)17(26)23-12-15-22-9-8-16(24-15)25-10-4-1-5-11-25/h2-3,6-9H,1,4-5,10-12H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTCJKIVQLFSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine intermediate, which is then functionalized with a piperidine ring. The final step involves the introduction of the trifluoromethyl group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Several studies have investigated the compound's potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit specific signaling pathways involved in cancer progression. For instance, compounds with similar piperidine and pyrimidine frameworks have shown promise in targeting cancer cell proliferation and survival pathways .
  • Neuroprotective Effects
    • The piperidine fragment is recognized for its neuroprotective properties. Research indicates that analogs of this compound can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties
    • The compound has been studied for its anti-inflammatory effects. By inhibiting pro-inflammatory cytokines, it may provide relief in conditions like rheumatoid arthritis and other inflammatory disorders .
  • Antimicrobial Activity
    • Recent investigations have highlighted the compound's effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the pyrimidine ring is thought to enhance interaction with bacterial enzymes .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on the piperidine-pyrimidine scaffold. These derivatives exhibited significant inhibition of tumor cell lines, particularly in breast and lung cancers, demonstrating the potential for further development as anticancer drugs .

Case Study 2: Neuroprotection

Research documented in the International Journal of Neuropharmacology revealed that compounds similar to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect was attributed to modulation of the MAPK pathway .

Mechanism of Action

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Implications

Compound Name Substituents Target/Activity Key Differences Source
Target Compound Piperidin-1-yl, pyrimidin-2-ylmethyl, trifluoromethylbenzamide Likely kinase inhibition (hypothesized) Reference structure N/A
Flumbatinib 4-methylpiperazinyl, pyridin-3-yl, trifluoromethylbenzamide Tyrosine kinase inhibitor (WHO-approved) Methylpiperazine enhances solubility; pyridinyl improves target affinity
N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide Piperidinyl-sulfonyl, pyridin-3-yl Unknown (structural analogue) Sulfonyl group increases polarity, potentially reducing CNS penetration
8h () tert-Butylamino, pyridin-3-yl Beta-amyloid reduction (Gleevec analog) Bulky tert-butyl group may hinder metabolic clearance

Analysis :

  • Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}pyridin-3-yl)-3-(trifluoromethyl)benzamide) shares the trifluoromethylbenzamide core but incorporates a methylpiperazine group, which improves aqueous solubility and bioavailability compared to the target compound’s piperidine moiety .

Functional Analogues with Pyrimidine Scaffolds

Table 2: Functional Comparison of Pyrimidine-Based Compounds

Compound Key Functional Groups Biological Activity Selectivity Notes Source
Target Compound Piperidine-pyrimidine, trifluoromethyl Hypothesized kinase inhibition Piperidine may confer D3 receptor cross-reactivity (cf. ) N/A
Imatinib Meta-methyl-piperazine Impurity () Methylpiperazinyl, pyridinyl Kinase inhibition (BCR-ABL) Methylpiperazine enhances solubility but may reduce CNS activity
7o () Dichlorophenyl-piperazine, pyridinyl Dopamine D3 receptor antagonism Dichlorophenyl group critical for D3 selectivity

Analysis :

  • Imatinib-related impurity () highlights the importance of piperazine/pyrimidine motifs in kinase inhibition but underscores that substituent positioning (e.g., meta-methyl) impacts target specificity .
  • Dopamine D3 antagonists (e.g., 7o in ) share piperazine/aryl groups but prioritize dichlorophenyl substituents for CNS receptor targeting, unlike the target compound’s trifluoromethylbenzamide .

Pharmacokinetic and Pharmacodynamic Insights

  • Trifluoromethyl Group : Present in the target compound and Flumbatinib, this group resists oxidative metabolism, prolonging half-life .
  • Piperidine vs.
  • Pyridinyl Substitution : Flumbatinib’s pyridin-3-yl group enhances hydrogen bonding with kinase active sites, a feature absent in the target compound .

Research Findings and Clinical Relevance

  • Metabolic Stability: The tert-butylamino group in 8h () demonstrates how steric hindrance can mitigate first-pass metabolism, a strategy applicable to the target compound .

Biological Activity

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to a pyrimidine moiety, which is further connected to a trifluoromethyl-substituted benzamide. The structural formula can be represented as follows:

N 4 piperidin 1 yl pyrimidin 2 yl methyl 2 trifluoromethyl benzamide\text{N 4 piperidin 1 yl pyrimidin 2 yl methyl 2 trifluoromethyl benzamide}

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies have shown that derivatives of benzamides can inhibit various kinases associated with cancer progression. In particular, the incorporation of trifluoromethyl groups has been linked to enhanced potency against cancer cell lines, potentially due to increased lipophilicity and improved binding affinity to target proteins .

Table 1: Anticancer Activity of Related Compounds

CompoundTargetIC50 (µM)References
Compound ARET Kinase0.025
Compound BPARP157.3
This compoundTBDTBDTBD

Antimicrobial Activity

The antimicrobial properties of similar piperidine and pyrimidine derivatives have been documented. In one study, compounds with piperidinyl substitutions demonstrated significant antimicrobial effects against various bacterial strains, indicating that the piperidine moiety may enhance the overall biological activity through improved membrane penetration and interaction with microbial targets .

Table 2: Antimicrobial Activity Overview

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)References
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit ATPase activity in malaria parasites, suggesting a potential role in antiparasitic therapies .

Case Studies

Several case studies have explored the efficacy of related compounds in vivo:

  • Antimalarial Efficacy : A study involving pyrimidine derivatives demonstrated significant inhibition of PfATP4-associated Na+^+-ATPase activity, leading to reduced parasite viability in mouse models .
  • Cancer Model Testing : Another study evaluated the anticancer potential of benzamide derivatives in xenograft models, revealing substantial tumor size reduction compared to controls .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidine-piperidine core in this compound?

  • Methodological Answer: The pyrimidine-piperidine core can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine can react with chloropyrimidine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to form the piperidinyl-pyrimidine intermediate. Subsequent alkylation or reductive amination may introduce the methylene linker. A benzamide group can then be coupled using 2-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent like HATU . Key Steps:
  • Piperidine-pyrimidine coupling: Optimize reaction time/temperature to avoid side products.
  • Purification: Use normal-phase chromatography (e.g., 10% MeOH in DCM) to isolate intermediates .

Q. How should researchers validate the structural integrity of this compound and its intermediates?

  • Methodological Answer: Use multi-spectral analysis :
  • ¹H/¹³C NMR : Confirm piperidine ring protons (δ 1.5–2.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm). The trifluoromethyl group (δ ~120–125 ppm in ¹³C) should show no splitting in ¹H NMR .
  • HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • HPLC-PDA : Assess purity (>95%) under gradient elution (e.g., 0.1% TFA in H₂O/MeCN) .

Advanced Research Questions

Q. How can computational methods predict the metabolic stability of the trifluoromethyl group in this compound?

  • Methodological Answer: Perform density functional theory (DFT) calculations to evaluate the electronic effects of the trifluoromethyl group on metabolic oxidation. Compare with analogs lacking the CF₃ group.
  • Software : Use Gaussian09 with B3LYP/6-31G(d) basis set.
  • Metrics : Calculate bond dissociation energies (BDEs) for C-F bonds and electron density maps to predict susceptibility to cytochrome P450-mediated oxidation .
  • Validation : Correlate computational results with in vitro microsomal stability assays (human liver microsomes + NADPH) .

Q. What strategies resolve contradictions in biological activity data for analogs with varying substitution patterns?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Profiling : Synthesize analogs with systematic substitutions (e.g., replacing CF₃ with Cl or CH₃) and test in parallel assays (e.g., enzyme inhibition, cell viability).
  • Statistical Analysis : Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) driving activity discrepancies. For example, CF₃ may enhance lipophilicity but reduce solubility, leading to false negatives in high-throughput screens .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinases) to confirm binding modes and steric clashes caused by CF₃ .

Q. How can researchers optimize reaction yields for the final benzamide coupling step?

  • Methodological Answer:
  • Coupling Agents : Compare HATU, EDCI, and DCC in anhydrous DMF. HATU typically offers higher yields (~80–90%) for sterically hindered benzamides .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) and additives (e.g., DMAP) to enhance reactivity.
  • Workup : Extract unreacted acid chloride with saturated NaHCO₃ to minimize side products .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating target engagement of this compound?

  • Methodological Answer:
  • Fluorescence Polarization : Use labeled ATP analogs in kinase inhibition assays (e.g., Abl1 or EGFR).
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized target proteins.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein denaturation .

Q. How should researchers address low solubility in biological assays?

  • Methodological Answer:
  • Formulation : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer with 0.01% pluronic F-68.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.